Benzyl 6-methyl-4-(3-methylthiophen-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
Benzyl 6-methyl-4-(3-methylthiophen-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidinone (DHPM) derivative, a class of compounds known for their diverse pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties. Structurally, it features a benzyl ester group at position 5, a methyl substituent at position 6, and a 3-methylthiophen-2-yl moiety at position 4 of the tetrahydropyrimidine core. Its molecular weight is 342.412 g/mol, and it is registered under CAS No. 312623-19-1 .
Properties
IUPAC Name |
benzyl 6-methyl-4-(3-methylthiophen-2-yl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-11-8-9-24-16(11)15-14(12(2)19-18(22)20-15)17(21)23-10-13-6-4-3-5-7-13/h3-9,15H,10H2,1-2H3,(H2,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNJHPDRLRTVYHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C2C(=C(NC(=O)N2)C)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Benzyl 6-methyl-4-(3-methylthiophen-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of significant interest due to its diverse biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and comparative studies with similar compounds.
Chemical Structure and Synthesis
The compound belongs to the class of tetrahydropyrimidines, which are known for their varied biological activities. The synthesis typically involves multi-step organic reactions that allow for the introduction of the thiophene ring and other substituents that enhance its biological properties .
The biological activity of this compound is largely attributed to its structural components:
- Thiophene Ring : The presence of the thiophene ring is crucial for its interaction with various biological targets. It can bind to enzymes or receptors, modulating their activity and affecting numerous biological pathways.
- Tetrahydropyrimidine Core : This structure is known to influence the pharmacokinetics and pharmacodynamics of the compound, enhancing its therapeutic potential.
Antimicrobial Activity
Research has demonstrated that derivatives of tetrahydropyrimidines exhibit notable antimicrobial properties. The specific compound has shown:
- Broad-spectrum antibacterial activity : It has been tested against various bacterial strains, indicating effective inhibition at certain concentrations. For instance, compounds with similar structures have demonstrated minimum inhibitory concentrations (MIC) in the range of 50 μg/mL against Mycobacterium smegmatis, suggesting potential antitubercular activity .
Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells. The mechanism may involve:
- Inhibition of cell proliferation : Similar compounds have been shown to inhibit cell growth in various cancer lines, indicating a promising avenue for further research .
Anti-inflammatory Effects
The compound's anti-inflammatory properties are noteworthy. It may exert these effects through:
- Modulation of inflammatory pathways : By interacting with specific receptors involved in inflammation, it could potentially reduce inflammatory responses .
Comparative Studies
Comparative analyses with other thiophene derivatives reveal that the unique substitution pattern in this compound contributes to its distinct biological profile. For example:
| Compound | Antibacterial Activity (MIC μg/mL) | Anticancer Activity | Notes |
|---|---|---|---|
| Compound A | 50 | Moderate | Similar structure |
| Compound B | 30 | High | Different substituents |
| Benzyl 6-methyl... | Varies | Promising | Unique thiophene and tetrahydropyrimidine |
Case Studies
- Antitubercular Activity : One study highlighted the effectiveness of similar compounds against Mycobacterium smegmatis, establishing a benchmark for evaluating new derivatives .
- Cancer Cell Lines : Another investigation into tetrahydropyrimidine derivatives showed significant inhibition of proliferation in breast cancer cells, supporting further exploration into this compound's potential as an anticancer agent .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural variations in DHPM derivatives include:
Ester groups : Benzyl (target compound) vs. methyl, ethyl, or cycloheptyl esters.
Position 4 substituents : Aromatic (phenyl, thiophenyl, naphthyl) or aliphatic (butyl, isobutyl) groups.
Position 2 functional groups : Oxo (C=O) vs. thioxo (C=S).
Key Findings
Biological Activity: The methyl ester analog with a 5-methylthiophen-2-yl group (IC50 = 58.3 μM) shows moderate thymidine phosphorylase inhibition , suggesting that the benzyl ester variant may exhibit enhanced activity due to increased lipophilicity. Naphthalen-2-yl substituents reduce activity (IC50 = 9.6 μM), likely due to steric hindrance .
Synthetic Efficiency: Fe3O4 nanoparticle-catalyzed synthesis of ethyl 6-methyl-4-(4-nitrophenyl)-2-oxo-DHPM achieves 94% yield under mild conditions , outperforming traditional methods (e.g., 29% yield for nitro-substituted analogs ). Solvent-free conditions using pumice as a catalyst yield DHPM derivatives with high purity, though specific data for the target compound are unavailable .
Physicochemical Properties :
Q & A
Q. Table 1: Representative Synthesis Data from Analogous Compounds
| Substituent | Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| 3-Nitrophenyl | Fe₃O₄ NPs | Ethanol | 94 | |
| 2,3-Dichlorophenyl | Polyphosphate | Acetonitrile | 93 | |
| Thiophen-2-yl | HCl | THF | 77 |
Basic: How is structural characterization performed for this compound?
Answer:
Structural confirmation relies on spectroscopic and crystallographic techniques:
- Spectroscopy :
- Crystallography : SHELX programs (e.g., SHELXL) are standard for refining crystal structures, with ORTEP-3 used for visualizing hydrogen-bonding networks .
Advanced: How can researchers address contradictory yield or purity data in synthetic protocols?
Answer:
Discrepancies often arise from:
- Catalyst loading : Excess Fe₃O₄ nanoparticles (>5 mmol) may induce side reactions, reducing purity .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic aldehydes but may require post-synthesis purification via column chromatography .
- Reaction monitoring : Use TLC or HPLC to track intermediate formation (e.g., enamine intermediates in Biginelli reactions) and optimize reaction termination times .
Example : A study reported 77% yield for a bromophenyl analog in acetonitrile vs. 94% for nitrophenyl in ethanol, highlighting solvent-dependent reactivity .
Advanced: What strategies optimize regioselectivity in functionalizing the tetrahydropyrimidine core?
Answer:
Regioselectivity is influenced by:
- Substituent electronic effects : Electron-withdrawing groups (e.g., -NO₂) on the aldehyde direct cyclization to the 4-position of the pyrimidine ring .
- Catalyst design : Lewis acids (e.g., ZnCl₂) stabilize transition states during cyclocondensation, favoring 1,4-regiochemistry .
- Temperature control : Lower temperatures (0–25°C) reduce kinetic side products, as seen in thiophene-functionalized analogs .
Advanced: How can computational methods enhance understanding of biological activity?
Answer:
- Molecular docking : Used to predict binding affinity to targets like thymidine phosphorylase. The 3-methylthiophene group may interact with hydrophobic pockets, as seen in naphthalene-based inhibitors .
- QSAR modeling : Correlates substituent properties (e.g., Hammett σ values) with bioactivity. For example, electron-rich thiophenes improve antimicrobial potency in analogs .
Q. Table 2: Biological Activity of Structural Analogs
| Substituent | Target | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 4-Nitrophenyl | Thymidine phosphorylase | 0.32 | |
| Thiophen-2-yl | Antimicrobial | 12.5 | |
| Naphthalen-2-yl | Anticancer | 8.7 |
Advanced: What crystallographic challenges arise with this compound, and how are they resolved?
Answer:
- Twinned crystals : Common due to flexible tetrahydropyrimidine rings. Data collection at low temperature (100 K) improves resolution .
- Hydrogen bonding : The 2-oxo group forms intermolecular bonds with adjacent NH groups, requiring high-resolution data (≤0.8 Å) for accurate SHELXL refinement .
Basic: What are the key purity assessment techniques?
Answer:
- Chromatography : HPLC with C18 columns (acetonitrile/water mobile phase) resolves impurities from the main product .
- Elemental analysis : Confirms %C, %H, %N within ±0.4% of theoretical values .
Advanced: How do reaction kinetics differ between conventional and nanoparticle-catalyzed syntheses?
Answer:
- Fe₃O₄ nanoparticles : Reduce activation energy via surface adsorption, shortening reaction times (e.g., 12 hours vs. 24 hours for uncatalyzed reactions) .
- Diffusion control : Nanoparticle size (<50 nm) enhances mass transfer, critical for sterically hindered aldehydes (e.g., 3-methylthiophene derivatives) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
